
L-Histidyl-L-tryptophyl-L-serinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-L-tryptophyl-L-serinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: histidine, tryptophan, and serine, linked together in a specific sequence. Its structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-tryptophyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (tryptophan and histidine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure its purity and quality.
化学反応の分析
Types of Reactions
L-Histidyl-L-tryptophyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
L-Histidyl-L-tryptophyl-L-serinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of L-Histidyl-L-tryptophyl-L-serinamide involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal ion coordination, while the tryptophan residue can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Histrelin: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with added potency.
Triptorelin: Another GnRH analog used in the treatment of hormone-sensitive cancers.
Uniqueness
L-Histidyl-L-tryptophyl-L-serinamide is unique due to its specific amino acid sequence and the presence of serinamide, which can confer distinct biological properties. Unlike histrelin and triptorelin, which are primarily used in hormone therapy, this compound has broader applications in research and potential therapeutic uses beyond hormone regulation.
特性
CAS番号 |
60089-60-3 |
|---|---|
分子式 |
C20H25N7O4 |
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C20H25N7O4/c21-14(6-12-8-23-10-25-12)19(30)26-16(20(31)27-17(9-28)18(22)29)5-11-7-24-15-4-2-1-3-13(11)15/h1-4,7-8,10,14,16-17,24,28H,5-6,9,21H2,(H2,22,29)(H,23,25)(H,26,30)(H,27,31)/t14-,16-,17-/m0/s1 |
InChIキー |
PGHIGYYKJJLTII-XIRDDKMYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC3=CN=CN3)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC3=CN=CN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


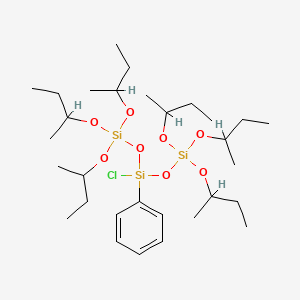
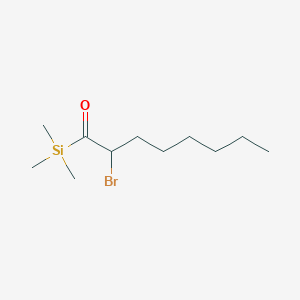

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
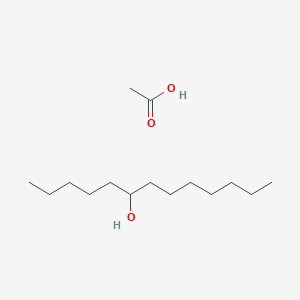
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)


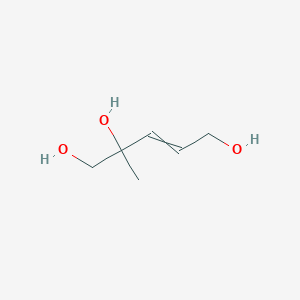
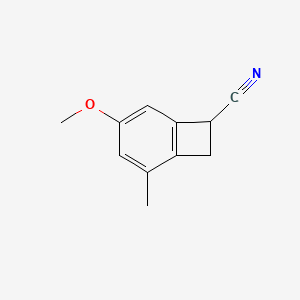
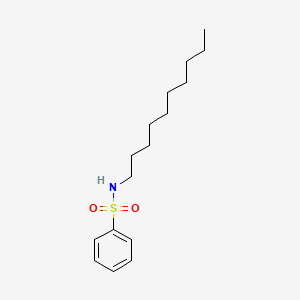
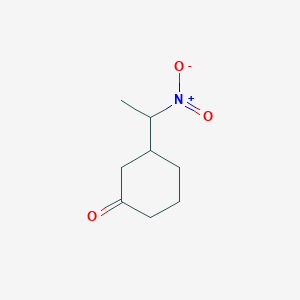
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
